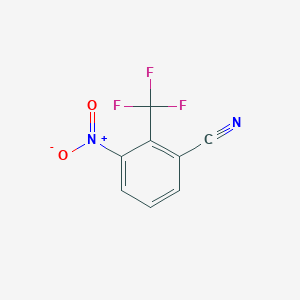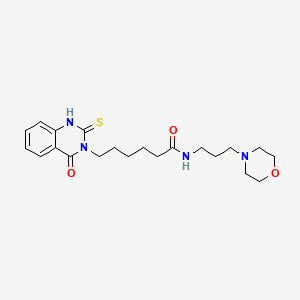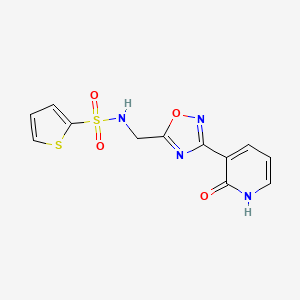
3-Nitro-2-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Nitro-2-(trifluoromethyl)benzonitrile” is an organic compound with the molecular formula C8H3F3N2O2 . It has a molecular weight of 216.12 .
Molecular Structure Analysis
The molecular structure of “3-Nitro-2-(trifluoromethyl)benzonitrile” consists of a benzene ring substituted with a nitro group (-NO2), a trifluoromethyl group (-CF3), and a nitrile group (-CN) .Scientific Research Applications
Antiferromagnetic Exchange Interaction in Molecular Systems
Studies have explored the synthesis and properties of compounds related to 3-Nitro-2-(trifluoromethyl)benzonitrile, such as nitroxide-based radicals, to understand their antiferromagnetic interactions. For instance, the synthesis of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) was aimed at studying the exchange interaction among spins placed in a triangular configuration, providing insights into molecular magnetism and potential applications in quantum computing and magnetic materials (Fujita et al., 1996).
Catalysis and Chemical Synthesis
The compound and its derivatives have been used in catalysis and organic synthesis. Research on the regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts has shown efficient pathways to synthesize nitrobenzonitriles, demonstrating the versatility of these compounds in synthetic chemistry (Smith et al., 2010).
Corrosion Inhibition
Benzonitrile derivatives, including those related to 3-Nitro-2-(trifluoromethyl)benzonitrile, have been evaluated as corrosion inhibitors for mild steel in acidic media. These studies contribute to the development of more effective corrosion inhibitors for industrial applications, highlighting the importance of chemical modifications in enhancing performance (Chaouiki et al., 2018).
Photocatalytic Applications
The photocatalytic properties of materials can be enhanced by incorporating benzene-substituted compounds, including 3-Nitro-2-(trifluoromethyl)benzonitrile derivatives. Such studies offer insights into designing more efficient photocatalysts for applications in environmental remediation and solar energy conversion (Zhao et al., 2019).
Environmental Chemistry
Research into the nitration and hydroxylation of benzene in the presence of nitrite/nitrous acid in aqueous solutions provides a better understanding of the environmental fate of aromatic compounds. This research is crucial for assessing the environmental impact of nitroaromatic pollutants and developing strategies for water treatment and pollution control (Vione et al., 2004).
Mechanism of Action
Target of Action
The primary targets of 3-Nitro-2-(trifluoromethyl)benzonitrile are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Biochemical Pathways
As a nitro-containing compound, it may potentially undergo reduction reactions in the body, but the specific pathways and downstream effects are currently unclear .
Pharmacokinetics
As a small molecule with a molecular weight of 21612 , it is likely to have good bioavailability
Result of Action
The molecular and cellular effects of 3-Nitro-2-(trifluoromethyl)benzonitrile’s action are currently unknown. Given the presence of the nitro group, it may potentially act as an electrophile and react with nucleophilic sites in biological molecules . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect how a compound behaves in a biological system . For 3-Nitro-2-(trifluoromethyl)benzonitrile, it is recommended to be stored in a sealed, dry environment at 2-8°C , suggesting that it may be sensitive to moisture and temperature.
properties
IUPAC Name |
3-nitro-2-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)7-5(4-12)2-1-3-6(7)13(14)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRRYAULYRGLJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2769188.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2769189.png)


![1-[(2-Fluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2769197.png)

![5-{1-[(3,4-Diethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2769199.png)
![Ethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2769201.png)
![N-isobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide](/img/structure/B2769202.png)
![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2769203.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide](/img/no-structure.png)
![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2769208.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2769210.png)